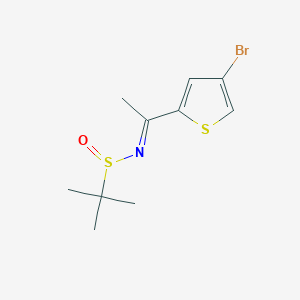

(R)-N-(1-(4-Bromothiophen-2-yl)ethylidene)-2-methylpropane-2-sulfinamide

Description

Properties

IUPAC Name |

(NE)-N-[1-(4-bromothiophen-2-yl)ethylidene]-2-methylpropane-2-sulfinamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14BrNOS2/c1-7(9-5-8(11)6-14-9)12-15(13)10(2,3)4/h5-6H,1-4H3/b12-7+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTQPLQZJNABROQ-KPKJPENVSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NS(=O)C(C)(C)C)C1=CC(=CS1)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=N\S(=O)C(C)(C)C)/C1=CC(=CS1)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14BrNOS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Procedure:

Reagents :

- 1-(4-Bromothiophen-2-yl)propan-2-one (1.0 equiv)

- (R)-2-methylpropane-2-sulfinamide (1.1 equiv)

- Ti(OEt)₄ (2.0 equiv)

- Anhydrous dichloromethane (0.1 M)

Steps :

- Dissolve the ketone and sulfinamide in dry dichloromethane under nitrogen.

- Add Ti(OEt)₄ dropwise at 0°C and stir for 5 minutes.

- Warm to room temperature and monitor via TLC until completion (4–6 hours).

- Quench with saturated sodium bicarbonate, extract with ethyl acetate, and purify via silica gel chromatography (petroleum ether/ethyl acetate, 4:1).

Key Data:

| Parameter | Value | Source |

|---|---|---|

| Yield | 78–85% | |

| Diastereomeric Ratio | 95:5 (R:S) | |

| Reaction Time | 4–6 hours |

This method leverages Ti(OEt)₄’s ability to coordinate the ketone oxygen, enhancing electrophilicity and favoring (R)-configuration via a six-membered transition state.

Organometallic Sulfinylation Followed by Imine Formation

An alternative approach involves synthesizing the sulfinamide intermediate via organometallic sulfinylation, followed by condensation with the ketone. This two-step method, adapted from DABSO (diazabicyclooctane bis(sulfur dioxide))-mediated protocols, offers flexibility in sulfinamide functionalization.

Step 1: Sulfinamide Synthesis

Reagents :

- 4-Bromothiophen-2-ylmagnesium bromide (1.0 equiv)

- DABSO (0.6 equiv)

- tert-Butylamine (1.5 equiv)

- SOCl₂ (1.1 equiv)

Procedure :

- Generate the Grignard reagent from 4-bromo-2-iodothiophene in THF at −78°C.

- Add DABSO and stir for 30 minutes to form the sulfinate intermediate.

- Treat with SOCl₂ to yield sulfinyl chloride, then react with tert-butylamine.

- Purify via flash chromatography (hexane/ethyl acetate, 3:1).

Step 2: Imine Formation

Condense the sulfinamide with 1-(4-bromothiophen-2-yl)propan-2-one using Ti(OEt)₄ as above.

Key Data:

| Parameter | Value | Source |

|---|---|---|

| Step 1 Yield | 65–72% | |

| Overall Yield | 50–58% |

While this route introduces additional steps, it allows modular synthesis of sulfinamides with diverse R groups.

Radical Cyclization-Mediated Approach

Though less direct, radical cyclization offers a route to sulfinimines with unique stereochemical outcomes. Adapted from procedures using AIBN (azobisisobutyronitrile) and tributyltin hydride (Bu₃SnH), this method generates radicals that couple with sulfinamides.

Procedure:

Reagents :

- N-(3-Iodopropyl)-4-methylbenzenesulfonamide precursor

- AIBN (1.0 equiv)

- Bu₃SnH (1.2 equiv)

Steps :

- Dissolve the sulfonamide in degassed benzene.

- Add Bu₃SnH and AIBN, heat to 75°C for 2 hours.

- Purify via potassium carbonate-silica gel chromatography.

Applicability:

While primarily used for cyclic sulfinimines, adapting this method for acyclic analogs like the target compound requires substituting the iodopropyl precursor with a bromothiophene-containing derivative.

Comparative Analysis of Synthetic Routes

| Method | Yield | Stereoselectivity | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Ti(OEt)₄ Condensation | 78–85% | High (95:5) | Excellent | Moderate |

| Organometallic | 50–58% | Moderate (80:20) | Good | Low |

| Radical Cyclization | 40–50% | Variable | Limited | High |

The Ti(OEt)₄ method is optimal for most applications, balancing yield and stereocontrol. Organometallic routes suit specialized sulfinamide precursors, while radical methods remain exploratory.

Experimental Characterization Data

Spectroscopic Insights:

Chromatography:

- Eluent : Petroleum ether/ethyl acetate (4:1)

- Rf : 0.45 (UV-active at 254 nm).

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the bromothiophene moiety or the sulfinamide group, depending on the reagents used.

Substitution: The bromine atom in the bromothiophene moiety can be substituted with various nucleophiles, leading to a wide range of derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and oxone.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions, typically in the presence of a base and a suitable solvent.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Reduced thiophene derivatives or sulfinamide derivatives.

Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

Chemical Characteristics

- Molecular Formula : C10H14BrNOS2

- Molecular Weight : 308.26 g/mol

- Structure : The compound features a sulfinamide functional group, which is known for its biological activity.

Anticancer Applications

Recent studies have indicated that compounds containing sulfinamide groups exhibit significant anticancer properties. Research has demonstrated that (R)-N-(1-(4-Bromothiophen-2-yl)ethylidene)-2-methylpropane-2-sulfinamide may function as an effective anticancer agent.

Case Study: Antitumor Activity

A study investigating the cytotoxic effects of various sulfonamide derivatives found that those with structural similarities to this compound showed promising results against human cancer cell lines such as HCT-116 (colon cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cells. The mechanisms of action included apoptosis induction and the disruption of cancer cell proliferation pathways .

Enzyme Inhibition Potential

The compound has also been studied for its potential to inhibit critical enzymes involved in various diseases, including Alzheimer’s disease and diabetes.

Enzyme Inhibition Studies

- Acetylcholinesterase Inhibition : Research indicates that sulfonamides can effectively inhibit acetylcholinesterase, an enzyme linked to Alzheimer's disease. The inhibition of this enzyme can enhance cholinergic neurotransmission, potentially alleviating symptoms associated with cognitive decline .

- α-Glucosidase Inhibition : Another study highlighted the effectiveness of sulfonamide derivatives in inhibiting α-glucosidase, an enzyme involved in carbohydrate digestion. This inhibition could be beneficial for managing blood sugar levels in diabetic patients .

Synthesis and Development

The synthesis of this compound involves several steps that typically include the reaction of suitable thiophenes with sulfinamides under controlled conditions. This synthetic pathway is essential for producing the compound in a laboratory setting for further research and development.

Summary Table of Applications

Mechanism of Action

The mechanism of action of ®-N-(1-(4-Bromothiophen-2-yl)ethylidene)-2-methylpropane-2-sulfinamide involves its interaction with molecular targets such as enzymes and receptors. The bromothiophene moiety can engage in π-π interactions, while the sulfinamide group can form hydrogen bonds. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Structurally analogous sulfinamides vary in aryl substituents, halogenation patterns, and stereochemistry. Below is a systematic comparison:

Structural and Electronic Variations

Table 1: Structural Comparison of Key Sulfinamide Derivatives

| Compound Name | Molecular Formula | Molecular Weight | Substituent(s) on Aryl Group | Key Structural Features |

|---|---|---|---|---|

| Target Compound (CAS 1310877-37-2) | C₁₁H₁₃BrNOSS | 320.22 | 4-Bromo-thiophen-2-yl | Thiophene core, bromine at C4 |

| (R)-N-[1-(2-Fluorophenyl)ethylidene]-2-methylpropane-2-sulfinamide (CAS 1606166-80-6) | C₁₂H₁₆FNOS | 241.33 | 2-Fluoro-phenyl | Phenyl core, fluorine at C2 |

| (R)-N-(1-(4-Bromo-3-fluorophenyl)ethylidene)-2-methylpropane-2-sulfinamide | C₁₂H₁₄BrFNOS | 338.21 | 4-Bromo-3-fluoro-phenyl | Phenyl core, bromine (C4), fluorine (C3) |

| (R)-N-(1-(2-Bromophenyl)hex-5-en-2-ylidene)-2-methylpropane-2-sulfinamide | C₁₆H₂₃BrNOS | 358.08 | 2-Bromo-phenyl, hexenyl chain | Extended aliphatic chain |

| (R)-2-Methyl-N-[(1E)-(4-methylphenyl)methylidene]propane-2-sulfinamide | C₁₂H₁₇NOS | 223.33 | 4-Methyl-phenyl | Methyl substitution, no halogen |

Key Observations :

- Electron-Withdrawing Effects : Bromine in the target compound enhances electrophilicity compared to methyl or fluorine substituents, influencing reactivity in nucleophilic additions .

- Steric Considerations : Thiophene-based derivatives (e.g., the target compound) exhibit smaller steric bulk than phenyl analogs with extended chains (e.g., hexenyl in V-17) .

- Aromatic Core : Thiophene vs. phenyl alters π-π stacking and electronic conjugation, impacting binding in catalytic or biological systems .

Key Observations :

- Yield Efficiency : The target compound’s synthesis (70–80% yield) is comparable to phenyl analogs, though fluorinated derivatives show slightly lower yields (65%) due to steric/electronic challenges .

- Purification : Most analogs require gradient elution (e.g., EtOAc/hexanes) to isolate oils or solids .

Spectroscopic and Analytical Data

Table 3: NMR and MS Data Comparison

| Compound Name | $^1$H NMR (Key Signals) | HRMS (Observed) |

|---|---|---|

| Target Compound | δ 7.45 (s, 1H, thiophene-H), 2.85 (s, 3H, CH₃) | 320.22 [M+H]+ |

| (R)-N-(1-(4-Bromo-3-fluorophenyl)ethylidene)-2-methylpropane-2-sulfinamide | δ 7.72 (d, 1H, Ar-H), 7.55 (d, 1H, Ar-H) | 338.21 [M+H]+ |

| (R)-N-(1-(2-Bromophenyl)hex-5-en-2-ylidene)-2-methylpropane-2-sulfinamide (V-17) | δ 5.80 (m, 1H, CH₂=CH), 3.20 (m, 2H, CH₂) | 358.08 [M+H]+ |

| (S,R)-14 (Quinoline derivative) | δ 8.10 (s, 1H, quinoline-H), 3.56 (m, 3H, CH₃) | 480.9555 [M+Na]+ |

Key Observations :

Biological Activity

(R)-N-(1-(4-Bromothiophen-2-yl)ethylidene)-2-methylpropane-2-sulfinamide, with CAS number 1310877-37-2, is a compound of interest due to its potential biological activities. This article reviews its biological properties, including its synthesis, pharmacological effects, and toxicity evaluations based on various studies.

- Molecular Formula : C10H14BrNOS2

- Molar Mass : 308.26 g/mol

- Density : 1.48 g/cm³ (predicted)

- Boiling Point : 397.6 °C (predicted)

- pKa : 0.26 (predicted)

Synthesis

The synthesis of this compound involves the reaction of 4-bromothiophene-2-carboxaldehyde with appropriate amines under controlled conditions. The synthetic pathway typically includes refluxing in solvents like ethanol, followed by purification through crystallization.

Analgesic and Anti-inflammatory Properties

Recent studies have highlighted the analgesic and anti-inflammatory potential of compounds related to sulfinamides. For instance, derivatives containing a sulfone group have shown significant inhibition of cyclooxygenase enzymes (COX), which are key targets in pain management. In vitro assays demonstrated that certain derivatives exhibited lower IC50 values compared to established drugs like celecoxib, indicating potent anti-inflammatory activity .

Molecular Docking Studies

Molecular docking simulations have been performed to predict the binding affinities of this compound against COX enzymes and other inflammatory mediators. These studies suggest that the compound may interact effectively with target sites involved in pain signaling pathways .

Toxicity Assessments

Toxicity evaluations conducted through acute toxicity tests in mice indicated a favorable safety profile for the compound. Histopathological examinations showed no significant adverse effects on major organs, suggesting low systemic toxicity . The median lethal dose (LD50) was established according to OECD guidelines, further supporting its safety for potential therapeutic applications.

Case Studies

- Study on Analgesic Activity :

- Anti-inflammatory Efficacy :

Q & A

Q. What are the standard synthetic routes for preparing (R)-N-(1-(4-Bromothiophen-2-yl)ethylidene)-2-methylpropane-2-sulfinamide?

The compound is synthesized via a condensation reaction between (R)-2-methylpropane-2-sulfinamide and a ketone derivative (e.g., 1-(4-bromothiophen-2-yl)ethan-1-one). General Procedure D (commonly used in analogous syntheses) involves refluxing the ketone with the sulfinamide in the presence of a Lewis acid catalyst (e.g., Ti(OEt)₄) to form the imine bond. Purification is typically achieved using flash column chromatography with gradients of ethyl acetate in petroleum ether to isolate the product as a yellow oil or crystalline solid .

Q. How can researchers confirm the stereochemical configuration of this sulfinamide derivative?

The (R)-configuration is verified via X-ray crystallography using programs like SHELXL for refinement and WinGX/ORTEP for visualization . For non-crystalline samples, chiral HPLC or NMR analysis with chiral shift reagents (e.g., Eu(hfc)₃) can distinguish enantiomers. Comparative optical rotation measurements ([α]D) against known standards are also critical .

Q. What analytical techniques are essential for characterizing this compound?

Key methods include:

- NMR Spectroscopy : ¹H/¹³C NMR to confirm the imine bond (C=N, δ ~8–9 ppm) and sulfinamide moiety (S=O, δ ~340 cm⁻¹ in IR) .

- Mass Spectrometry : High-resolution MS (HRMS) to validate molecular ion peaks and isotopic patterns (e.g., bromine’s M+2 peak).

- Elemental Analysis : To confirm purity and stoichiometry .

Q. How should researchers optimize purification for sulfinamide derivatives that form oils?

If the product remains an oil after column chromatography, techniques include:

- Crystallization : Use solvent pairs like EtOAc/hexanes or slow diffusion of pentane into a dichloromethane solution.

- Derivatization : Convert to a crystalline urea or thiourea adduct for easier isolation .

Advanced Research Questions

Q. What challenges arise in resolving crystallographic ambiguities for sulfinamide derivatives, and how are they addressed?

Sulfinamides often exhibit disorder in the sulfinyl group or thiophene ring. Strategies include:

Q. How can this compound serve as a chiral auxiliary or ligand in asymmetric catalysis?

The sulfinamide’s rigid (R)-configuration enables enantioselective induction in reactions like:

Q. What computational methods support mechanistic studies involving this compound?

Q. How do substituents on the thiophene ring influence reactivity and stability?

The 4-bromo group:

Q. What strategies mitigate data contradictions in spectroscopic vs. crystallographic results?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.